molecular formula C15H13F3N2O B5318113 N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B5318113
M. Wt: 294.27 g/mol
InChI Key: VLAVAJDCIDKMDX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one with a methyl substituent and the other with a trifluoromethyl substituent. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-10-4-2-3-5-13(10)20-14(21)19-12-8-6-11(7-9-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAVAJDCIDKMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-methylaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]urea may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is continuously removed from the reactor and purified using industrial-scale techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N-(2-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]urea has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

N-(2-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]urea can be compared with other urea derivatives, such as:

    N-phenyl-N’-[4-(trifluoromethyl)phenyl]urea: Lacks the methyl substituent, which may affect its chemical and biological properties.

    N-(2-methylphenyl)-N’-phenylurea: Lacks the trifluoromethyl substituent, which may influence its reactivity and applications.

    N-(2-methylphenyl)-N’-[4-(chloromethyl)phenyl]urea: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different chemical behavior.

The uniqueness of N-(2-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]urea lies in the combination of the methyl and trifluoromethyl substituents, which impart specific properties that are not present in other similar compounds.

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